

Technical Guide: Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-Methoxy-6-(trifluoromethyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **2-Methoxy-6-(trifluoromethyl)benzoic acid**, a compound of interest in organic synthesis for pharmaceuticals and agrochemicals.^[1] Its value stems from the presence of trifluoromethyl and methoxy groups, which can enhance the biological activity of target molecules.^[1] This guide summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

The known physicochemical properties of **2-Methoxy-6-(trifluoromethyl)benzoic acid** are summarized in the table below. It is important to note that while some properties are determined experimentally, others, particularly for less common compounds, are often predicted using computational models.

| Property | Value | Data Type |
|-------------------|---|-----------------|
| Molecular Formula | C ₉ H ₇ F ₃ O ₃ | --- |
| Molecular Weight | 220.15 g/mol | --- |
| Melting Point | 131-134°C | Experimental[2] |
| Boiling Point | 276.178°C at 760 mmHg | Predicted[1] |
| XlogP | 2.3 | Predicted[3] |
| Appearance | White to off-white solid | Experimental[2] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. The following sections detail the general methodologies employed for these key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.[4]

Methodology: Capillary Method[5]

- **Sample Preparation:** A small amount of the dry, powdered **2-Methoxy-6-(trifluoromethyl)benzoic acid** is packed into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-4 mm to ensure uniform heating.[6]
- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus, such as a Mel-Temp or similar digital device, which allows for controlled heating and clear observation.[4]
- **Heating and Observation:** The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6] The heating rate is then reduced to a slow ramp of about 1-2°C per minute to allow for accurate determination.[6]
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid

is recorded as the end of the range.[6] For pure compounds, this range is typically narrow, often within 1-3°C.[6]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[7] A positive logP value indicates a higher affinity for the lipid phase (more lipophilic), while a negative value indicates higher water solubility (more hydrophilic).[7][8]

Methodology: Shake-Flask Method[9][10]

- **Phase Preparation:** Equal volumes of n-octanol and water (or a buffer solution like PBS at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[10][11] This prevents volume changes during the experiment.
- **Partitioning:** A known amount of **2-Methoxy-6-(trifluoromethyl)benzoic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separation funnel.
- **Equilibration:** The mixture is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[9]
- **Phase Separation and Analysis:** The two phases are carefully separated. The concentration of the compound in each phase is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7] The logP is the base-10 logarithm of this value.[7]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like **2-Methoxy-6-(trifluoromethyl)benzoic acid**, it indicates the pH at which the compound is 50%

ionized. This property heavily influences a compound's solubility and permeability across biological membranes.[12]

Methodology: Potentiometric Titration[9][13]

- **Solution Preparation:** A precise amount of **2-Methoxy-6-(trifluoromethyl)benzoic acid** is dissolved in water or a co-solvent mixture if solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added incrementally.[9][13]
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[9]

Alternative Methodology: UV-Vis Spectrophotometry[13]

This method can be used if the compound possesses a chromophore that changes absorbance upon ionization. A series of solutions of the compound are prepared in buffers of varying, known pH values. The absorbance at a specific wavelength is measured for each solution. A plot of absorbance versus pH yields a sigmoid curve, and the inflection point corresponds to the pKa.[9][13]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. It can be measured using kinetic or thermodynamic methods.[12][14]

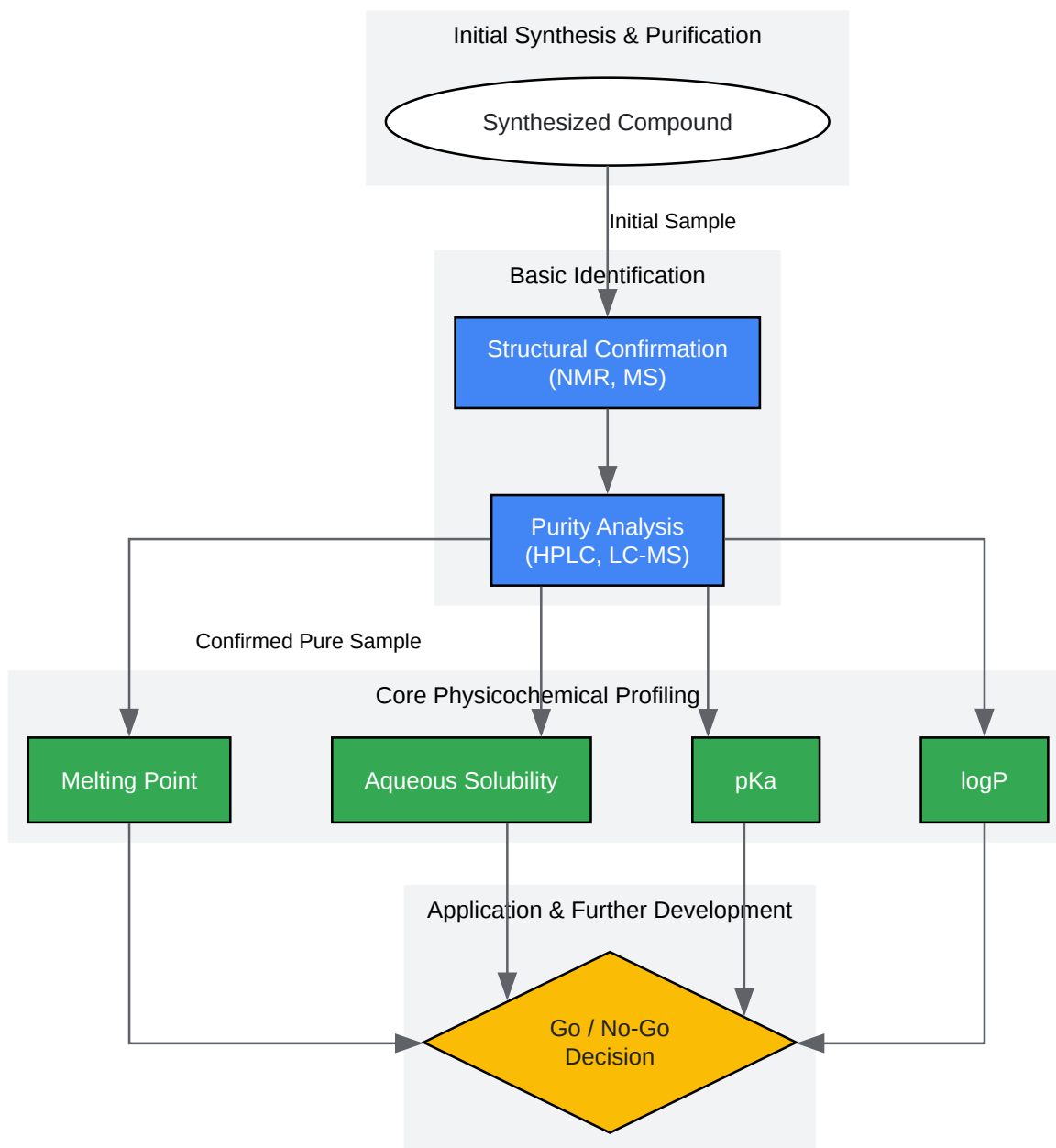
Methodology: Thermodynamic (Shake-Flask) Method[15][16]

- **Equilibration:** An excess amount of solid **2-Methoxy-6-(trifluoromethyl)benzoic acid** is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4).[12] The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solid.[14][17]

- **Sample Processing:** The resulting suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.
- **Quantification:** The concentration of the compound in the clear, saturated solution is then measured using a suitable analytical method like HPLC-UV or LC-MS/MS.^[17] This concentration represents the thermodynamic solubility.

Physicochemical Characterization Workflow

The process of characterizing a novel chemical entity involves a logical progression of experiments. The following diagram illustrates a typical workflow for determining the key physicochemical properties discussed in this guide.



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Caption: Workflow for Physicochemical Characterization.

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